Phosphine oxide, cyclohexyldipropyl-

Beschreibung

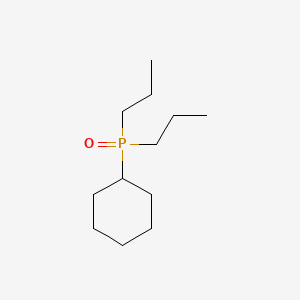

Cyclohexyldipropylphosphine oxide (chemical formula: C₁₂H₂₅OP) is a trialkylphosphine oxide featuring a central phosphorus atom bonded to a cyclohexyl group, two propyl groups, and an oxygen atom. Its structure combines branched alkyl substituents (propyl) with a cyclic alkyl (cyclohexyl), imparting unique steric and electronic properties. This compound is primarily utilized in coordination chemistry as a ligand for transition metal catalysts due to its electron-donating capacity and steric bulk . Additionally, alkylphosphine oxides like cyclohexyldipropylphosphine oxide are employed in surfactant formulations, where their amphiphilic nature enhances solubility and stability in cleaning compositions .

Eigenschaften

CAS-Nummer |

73986-82-0 |

|---|---|

Molekularformel |

C12H25OP |

Molekulargewicht |

216.3 g/mol |

IUPAC-Name |

dipropylphosphorylcyclohexane |

InChI |

InChI=1S/C12H25OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |

InChI-Schlüssel |

MKLYQSMNKSRDRF-UHFFFAOYSA-N |

SMILES |

CCCP(=O)(CCC)C1CCCCC1 |

Kanonische SMILES |

CCCP(=O)(CCC)C1CCCCC1 |

Andere CAS-Nummern |

73986-82-0 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development

Cyclohexyldipropylphosphine oxide is recognized for its role in the design of bioactive compounds. Its structural features allow it to act as a pharmacophore in drug development. For instance, phosphine oxides have been incorporated into the design of anticancer agents such as brigatinib, which is used for treating ALK-positive non-small cell lung cancer (NSCLC). The inclusion of phosphine oxide fragments enhances the drug's solubility and metabolic stability, making it a valuable component in pharmaceutical formulations .

Table 1: Examples of Phosphine Oxide in Drug Development

| Compound Name | Application | Year Approved |

|---|---|---|

| Brigatinib | ALK Inhibitor for NSCLC | 2017 |

| Terazosin | Antihypertensive | 1992 |

2. Enhanced Solubility and Stability

Research indicates that the incorporation of phosphine oxides into existing drugs can significantly improve their solubility and decrease lipophilicity. For example, modifications to prazosin using phosphine oxide derivatives resulted in analogs with enhanced solubility without compromising biological activity .

Catalysis

1. Catalytic Applications

Cyclohexyldipropylphosphine oxide serves as an effective ligand in catalysis, particularly in metal-catalyzed reactions. Its ability to stabilize metal centers makes it suitable for various catalytic processes, including carbonyl reductions. A notable example is a ruthenium complex derived from a secondary phosphine oxide that demonstrates high catalytic efficiency for the reduction of α,β-unsaturated aldehydes .

Table 2: Catalytic Applications of Phosphine Oxides

| Catalyst Type | Reaction Type | Efficiency |

|---|---|---|

| Ruthenium Complex | Carbonyl Reduction | Turnover Number: 36,500 |

| Lanthanide Complexes | Luminescent Sensors | LOD: 0.974 μM |

2. Coordination Chemistry

Phosphine oxides are also utilized as ligands for lanthanide ions, forming stable complexes that exhibit luminescent properties. These complexes can be employed in sensing applications and have potential uses in bioimaging due to their luminescent characteristics .

Materials Science

1. Quantum Dots and Nanoparticles

In materials science, cyclohexyldipropylphosphine oxide is investigated for its role in the synthesis of quantum dots and nanoparticles. Its ability to function as a capping agent enhances the stability and performance of these nanomaterials in various applications, including electronics and photonics .

2. Extraction Processes

Phosphine oxides are effective solvents for metal extraction processes, particularly for rare earth elements. Their unique chemical properties allow them to selectively bind with metal ions, facilitating efficient extraction methods that are crucial for resource recovery .

Vergleich Mit ähnlichen Verbindungen

Trialkylphosphine Oxides

Trialkylphosphine oxides vary in alkyl chain length and branching, influencing their physical and chemical behavior:

- Steric Effects : The cyclohexyl group in cyclohexyldipropylphosphine oxide provides greater steric hindrance compared to trimethylphosphine oxide, enhancing its ability to stabilize low-coordination metal centers in catalytic systems .

- Solubility : Branched propyl groups reduce crystallinity compared to linear alkyl chains (e.g., trioctyl), improving solubility in organic solvents .

Aryl-Substituted Phosphine Oxides

Arylphosphine oxides, such as tris(hydroxyphenyl)phosphine oxide (), differ significantly in electronic and thermal properties:

- Thermal Stability : Aryl substituents (e.g., hydroxyphenyl) enhance thermal resistance due to aromatic ring stability, making them superior for flame-retardant applications compared to alkyl variants like cyclohexyldipropylphosphine oxide .

- Electronic Effects: Alkyl groups are stronger electron donors than aryl groups, favoring metal-ligand interactions in catalysis .

Mixed Alkyl-Aryl Phosphine Oxides

Compounds like stearyldimethylphosphine oxide () blend alkyl and aryl-like properties:

- Surfactant Performance : Long-chain alkyl groups (e.g., stearyl) improve micelle formation in surfactants, whereas cyclohexyldipropylphosphine oxide’s branched structure may reduce surface tension more effectively in specific formulations .

Vorbereitungsmethoden

Oxidation of Phosphine or Phosphine Sulfide Precursors

A classical and widely applied approach to prepare phosphine oxides involves the oxidation of the corresponding phosphine or phosphine sulfide derivatives. This method is well-documented in patent IE53942B1, which describes a process where phosphine sulfides are chlorinated and subsequently hydrolyzed to yield phosphine oxides directly without isolating chlorinated intermediates.

- The phosphine sulfide derivative (e.g., cyclohexyldipropylphosphine sulfide) is suspended in an ester or ether solvent such as ethyl acetate, dioxane, or tetrahydrofuran.

- Chlorination is performed using chlorine gas or aqueous hypochlorite solutions (e.g., sodium or calcium hypochlorite) at temperatures ranging from 0°C to 40°C.

- The reaction mixture is then treated with an aqueous base (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to hydrolyze the chlorinated intermediate, forming the phosphine oxide.

- The product is isolated by conventional methods including extraction, crystallization, and washing.

- The reaction can be conducted in a one-pot manner, enhancing convenience and reducing cost.

- The use of aqueous hypochlorite is preferred due to its mildness and ease of handling.

- The method avoids isolation of unstable chlorinated intermediates.

| Parameter | Range/Example |

|---|---|

| Solvent | Ethyl acetate, dioxane, tetrahydrofuran |

| Chlorinating reagent | Chlorine gas, sodium hypochlorite |

| Temperature | 0°C to 40°C |

| Reaction time | 10 minutes to 5 hours |

| Base for hydrolysis | NaOH, Na2CO3, NaHCO3 |

This method has been exemplified with triphenylphosphine sulfide but is adaptable to other phosphine sulfides including cyclohexyldipropyl derivatives.

Grignard Reagent-Mediated Ring-Opening of Oxaphospholane Precursors

A more recent and elegant synthetic route involves the regioselective nucleophilic ring-opening of oxaphospholane 2-oxide precursors with Grignard reagents, as described in a 2015 study. This method allows the formation of P-chirogenic phosphine oxides bearing alkyl or aryl substituents, including cyclohexyl and propyl groups, through selective cleavage of the P–O bond in cyclic phosphorus intermediates.

- Oxaphospholane 2-oxide compounds are reacted with Grignard reagents (e.g., alkylmagnesium bromides) under controlled stoichiometry (typically 1 to 3 equivalents).

- The nucleophilic attack occurs at the phosphorus atom, leading to ring opening and formation of phosphine oxides with three different substituents.

- The reaction proceeds at room temperature with yields ranging from 38% to 95% after purification.

- The method allows introduction of functional groups such as γ-hydroxypropyl, which can be beneficial for further ligand or catalyst design.

Reaction Scheme Summary:

| Step | Description |

|---|---|

| Starting material | Oxaphospholane 2-oxide |

| Nucleophile | Grignard reagent (e.g., cyclohexylmagnesium bromide, propylmagnesium bromide) |

| Reaction conditions | Room temperature, 0.5 to 1 hour |

| Product | Phosphine oxide with cyclohexyl and propyl substituents |

| Yield range | 38% to 95% |

This approach is advantageous for synthesizing chiral and functionalized phosphine oxides and can be adapted to cyclohexyldipropylphosphine oxide synthesis by selecting appropriate Grignard reagents.

Preparation via Reaction of Alkyl Halides with Phosphorus Chlorides Using Magnesium (Grignard-Type Synthesis)

Another well-established method involves the preparation of trialkylphosphine oxides by first synthesizing trialkylphosphines through the reaction of alkyl halides with magnesium metal to form Grignard reagents, which then react with phosphorus trichloride (PCl3), followed by oxidation to the phosphine oxide.

Typical Procedure (Adapted for Cyclohexyldipropylphosphine Oxide):

- Magnesium strips are activated and suspended in anhydrous ether or tetrahydrofuran.

- Alkyl halides such as bromocyclohexane and bromopropane are added dropwise under reflux to form the corresponding Grignard reagents.

- PCl3 is then added slowly to the Grignard solution, allowing formation of trialkylphosphine chlorides.

- The reaction mixture is treated with sulfuric acid to dissolve magnesium salts.

- The organic phase is separated and oxidized by hydrogen peroxide at elevated temperatures (40–80°C) for several hours to form the phosphine oxide.

- The product is purified by washing, filtration, and vacuum distillation.

| Step | Conditions/Details |

|---|---|

| Magnesium activation | 30–40°C in ether or THF |

| Alkyl halides | Bromocyclohexane, bromopropane (for dipropyl groups) |

| PCl3 addition | Slow dropwise addition, stirring for 2–8 hours |

| Oxidation | 30% H2O2, 40–80°C, 3–15 hours |

| Yield and purity | Yields ~65–75%, purity ~84–89% (reported for similar trialkylphosphine oxides) |

This method is scalable and allows for the preparation of phosphine oxides with various alkyl substituents including cyclohexyl and propyl groups by using the corresponding alkyl halides.

Reduction of Chlorophosphonium Intermediates Derived from Phosphine Oxides

A more specialized synthetic route involves the conversion of phosphine oxides to chlorophosphonium chlorides, followed by reduction using sodium aluminium hydride/sodium hydride to yield the corresponding phosphine compounds or related derivatives. This method is particularly useful for preparing bis(dialkylphosphino)ethanes but can be adapted for mono-phosphine oxides such as cyclohexyldipropylphosphine oxide.

- Phosphine oxides are converted to chlorophosphonium chlorides under mild conditions.

- Reduction with sodium aluminium hydride/sodium hydride effectively removes the oxygen to yield phosphines.

- This method is amenable to multi-gram scale and uses inexpensive reagents.

- The process includes a non-aqueous work-up, facilitating purification.

Though primarily reported for bisphosphine compounds, this approach offers a pathway for modifying phosphine oxides and could be adapted for cyclohexyldipropyl derivatives.

Other Methods and Considerations

Acidification of Hypophosphite Ions: Industrially, phosphine oxides can be prepared by acidifying hypophosphite salts derived from white phosphorus and alkali hydroxides. This method yields phosphine oxide in aqueous solution, which can be purified by crystallization or extraction. However, this approach is more general and less specific to substituted phosphine oxides like cyclohexyldipropyl derivatives.

Ring-Opening Wittig Olefination: A novel approach involves ring-opening Wittig olefination of cyclic phosphoranylidene intermediates to synthesize functionalized phosphine oxides with amphiphilic properties. While this method is more suited for complex functionalized phosphine oxides, it represents an innovative synthetic avenue.

Summary Table of Preparation Methods for Phosphine Oxide, Cyclohexyldipropyl-

| Method No. | Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of phosphine sulfides via chlorination and hydrolysis | Phosphine sulfide, Cl2 or NaOCl, aqueous base, ester/ether solvents, 0–40°C | Moderate to high | One-pot, inexpensive, avoids isolation of intermediates | Adaptable to cyclohexyldipropyl derivatives |

| 2 | Grignard reagent ring-opening of oxaphospholane 2-oxides | Oxaphospholane 2-oxide, Grignard reagents, room temp | 38–95% | Regioselective, functional group tolerant | Allows chiral and functionalized products |

| 3 | Reaction of alkyl halides with Mg and PCl3 followed by oxidation | Mg, alkyl bromides (bromocyclohexane, bromopropane), PCl3, H2O2 oxidation | 65–75% | Scalable, classical method | Requires anhydrous conditions |

| 4 | Reduction of chlorophosphonium chlorides from phosphine oxides | Phosphine oxide, chlorinating agents, NaAlH4/NaH | High | Efficient reduction, multi-gram scale | More suited for bisphosphine derivatives |

| 5 | Acidification of hypophosphite salts | White phosphorus, alkali hydroxides, sulfuric acid | Industrial scale | Industrially established | Less specific, general phosphine oxide |

The preparation of phosphine oxide, cyclohexyldipropyl-, can be achieved through multiple synthetic strategies, each with unique advantages. The oxidation of phosphine sulfides using chlorination and hydrolysis is a practical and cost-effective approach. The regioselective ring-opening of oxaphospholane 2-oxides with Grignard reagents offers a modern, versatile route enabling the introduction of functional groups and chiral centers. Classical Grignard synthesis involving alkyl halides and phosphorus trichloride remains a robust method for scale-up. Emerging methods such as reduction of chlorophosphonium intermediates and ring-opening Wittig olefination expand the synthetic toolbox for advanced phosphine oxide derivatives.

For cyclohexyldipropylphosphine oxide specifically, adapting these methods by selecting appropriate cyclohexyl and propyl precursors is feasible, with the choice of method depending on desired scale, purity, and functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.